1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid

Catalog No.
S3066182
CAS No.
1909313-63-8
M.F
C10H16N2O4
M. Wt
228.248
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic aci...

CAS Number

1909313-63-8

Product Name

1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid

IUPAC Name

1-(2,2-diethoxyethyl)pyrazole-4-carboxylic acid

Molecular Formula

C10H16N2O4

Molecular Weight

228.248

InChI

InChI=1S/C10H16N2O4/c1-3-15-9(16-4-2)7-12-6-8(5-11-12)10(13)14/h5-6,9H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

IZGTZXQRQNHNFW-UHFFFAOYSA-N

SMILES

CCOC(CN1C=C(C=N1)C(=O)O)OCC

Solubility

not available

1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, characterized by its unique structure which includes a pyrazole ring substituted with a diethoxyethyl group and a carboxylic acid functional group. The molecular formula of this compound is C12H21N3O4, and it possesses a molecular weight of approximately 273.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

The chemical reactivity of 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid can be attributed to the presence of both the carboxylic acid and the pyrazole moiety. Typical reactions may include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxyl group can be removed, leading to the formation of a pyrazole derivative.
  • Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Research indicates that compounds similar to 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid exhibit various biological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.
  • Hypoglycemic effects: Certain substituted pyrazoles have been evaluated for their potential to lower blood sugar levels, indicating possible applications in diabetes management .
  • Anti-inflammatory activity: Pyrazole derivatives have been investigated for their ability to reduce inflammation, which could be beneficial in treating conditions like arthritis.

The synthesis of 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid typically involves several steps:

  • Formation of the pyrazole ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the diethoxyethyl group: This can be done via alkylation reactions using diethoxyethyl bromide or a similar reagent.
  • Carboxylation: The final step usually involves introducing the carboxylic acid functionality through methods such as carbonylation or hydrolysis of an ester intermediate.

1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as lead compounds for drug development targeting metabolic disorders or infections.
  • Agriculture: Compounds with similar structures have been explored for use as agrochemicals, particularly fungicides or herbicides.
  • Organic synthesis: As a versatile building block, it can be employed in synthesizing more complex organic molecules.

Several compounds share structural similarities with 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylateC12H21N3O4Contains an amino group; potential for increased reactivity .
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acidC6H8N2O3Hydroxyl group provides different solubility and reactivity properties .
1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acidC10H10N2O3Aromatic substitution changes electronic properties significantly .

The presence of the diethoxyethyl group distinguishes 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid from other derivatives, potentially influencing its solubility and biological activity compared to other pyrazole derivatives.

XLogP3

0.3

Dates

Modify: 2024-04-14

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